

# SM-130686: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: SM-130686

Cat. No.: B1681013

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**SM-130686** is a potent, orally active, small-molecule agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.<sup>[1]</sup> This technical guide provides an in-depth overview of **SM-130686** for researchers, scientists, and drug development professionals. It covers its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and the associated signaling pathways.

## Core Compound Characteristics

**SM-130686** is an oxindole derivative with a molecular formula of C<sub>22</sub>H<sub>23</sub>ClF<sub>3</sub>N<sub>3</sub>O<sub>3</sub> and a molar mass of 469.89 g/mol.<sup>[1]</sup> It has demonstrated significant potential in stimulating growth hormone (GH) secretion, leading to increases in muscle mass and decreases in body fat.<sup>[1]</sup> Its oral bioavailability has been reported to be 28% in rats.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **SM-130686** from in vitro and in vivo studies.

Table 1: In Vitro Activity of **SM-130686**

Parameter	Value	Species/Cell Line	Reference
IC50 (Binding Affinity)	1.2 nM	Human GHS Receptor 1a	[2]
EC50 (GH Release)	6.3 ± 3.4 nM	Cultured Rat Pituitary Cells	[2]
Relative GH-Releasing Activity	~52% (compared to ghrelin)	Cultured Rat Pituitary Cells	[2]
Maximal Intracellular Ca2+ Enhancement	~55% (compared to ghrelin)	Chinese Hamster Ovary (CHO) cells expressing recombinant GHS-R	[3]

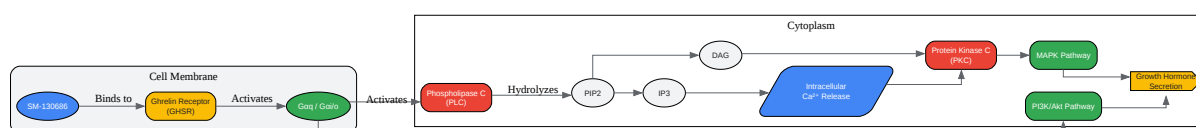
Table 2: In Vivo Effects of **SM-130686** in Rats

Parameter	Dosage	Duration	Outcome	Reference
Body Weight Gain	10 mg/kg, orally, twice a day	9 days	Significant increase	[2]
Fat-Free Mass Gain	10 mg/kg, orally, twice a day	9 days	Significant increase	[2]
Plasma GH Concentration	10 mg/kg, single oral dose	60 minutes	Significant increase, peaking at 20-45 minutes	[2]
Serum IGF-I Concentration	10 mg/kg, orally, twice a day	9 days	Significantly elevated 6 hours after the last dose	[2]

## Signaling Pathway

**SM-130686** exerts its effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor. Upon activation, the receptor stimulates downstream signaling

cascades primarily through Gαq and Gαi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, culminating in increased growth hormone secretion.



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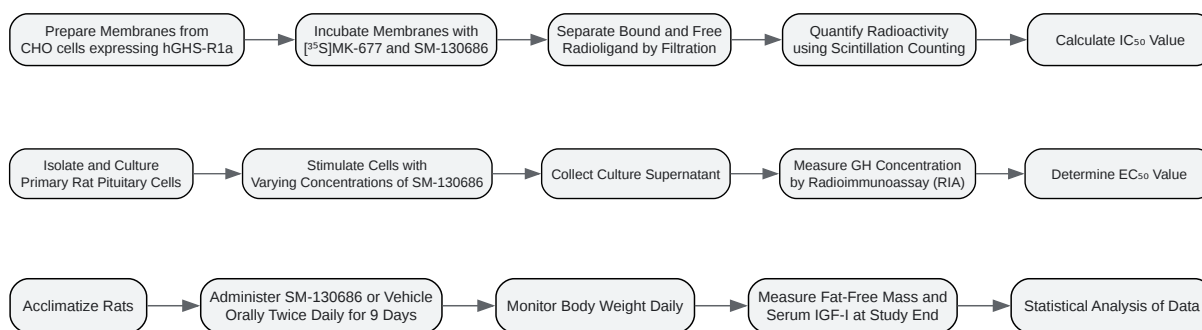
Caption: Signaling pathway of **SM-130686** via the ghrelin receptor.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **SM-130686**, based on published literature.

### Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **SM-130686** for the human ghrelin receptor (GHS-R1a).



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## References

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